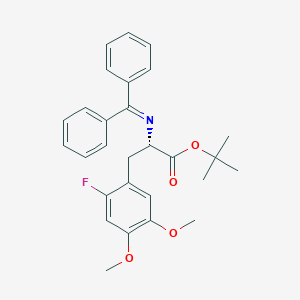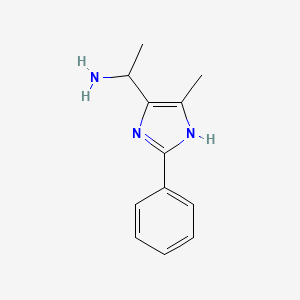
1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl group and a phenyl group attached to the imidazole ring, making it a substituted imidazole. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
The synthesis of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) can yield substituted imidazoles . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products. Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Industry: Imidazole compounds are used in the production of dyes, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, influencing their function and activity .
Comparación Con Compuestos Similares
1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine can be compared with other imidazole derivatives such as:
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine: A histamine metabolite with different biological activities.
(5-Methyl-2-phenyl-1H-imidazol-4-yl)methanol: Another substituted imidazole with distinct chemical properties. The uniqueness of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethan-1-amine lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanamine |
InChI |
InChI=1S/C12H15N3/c1-8(13)11-9(2)14-12(15-11)10-6-4-3-5-7-10/h3-8H,13H2,1-2H3,(H,14,15) |
Clave InChI |
VFQNHMCRKRBPBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C2=CC=CC=C2)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12824890.png)
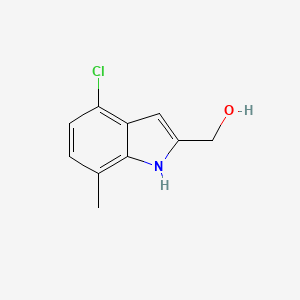
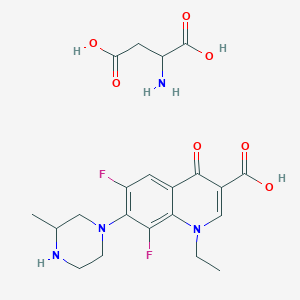
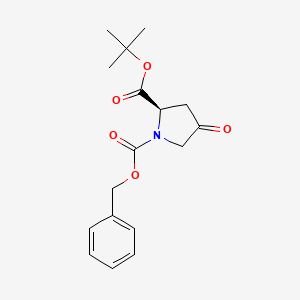


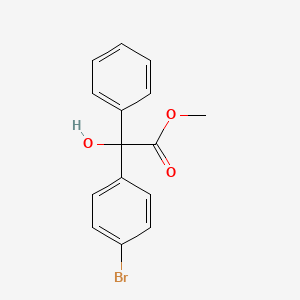
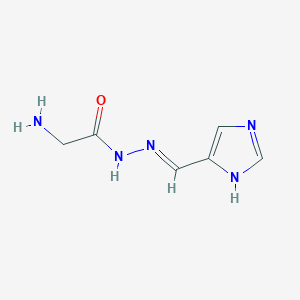

![3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide](/img/structure/B12824939.png)

